tert-butyl 8-fluoro-3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate

Descripción

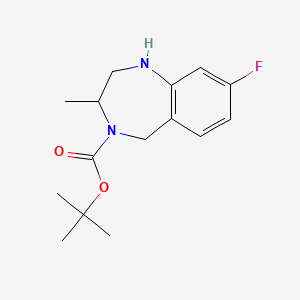

tert-butyl 8-fluoro-3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate is a fluorinated benzodiazepine derivative characterized by a seven-membered diazepine ring fused to a benzene core. The compound features a tert-butyl carbamate group at position 4, a fluorine substituent at position 8, and a methyl group at position 3 (Figure 1).

The structural elucidation of such compounds typically employs nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography. For instance, SHELX software has been widely used for refining crystal structures of small molecules, including benzodiazepine derivatives .

Propiedades

IUPAC Name |

tert-butyl 8-fluoro-3-methyl-1,2,3,5-tetrahydro-1,4-benzodiazepine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21FN2O2/c1-10-8-17-13-7-12(16)6-5-11(13)9-18(10)14(19)20-15(2,3)4/h5-7,10,17H,8-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEASZJJMWCMTES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC2=C(CN1C(=O)OC(C)(C)C)C=CC(=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Formation of the Benzodiazepine Core

The benzodiazepine ring is commonly synthesized via cyclization reactions starting from substituted anthranilic acid derivatives or corresponding amides.

- Amide Formation and Cyclization : Ethyl 2-aminobenzoate derivatives are protected (e.g., Boc protection) and then cyclized to form the 1,4-benzodiazepine core under acidic or catalytic conditions.

- Intramolecular Hydroamination : Rhodium-catalyzed intramolecular hydroamination of internal alkynes or allenes has been shown to efficiently form benzodiazepine rings with high enantioselectivity, which is crucial for the tetrahydro-1,4-benzodiazepine skeleton.

Installation of the tert-Butyl Ester Group

- The tert-butyl ester at the 4-carboxylate position is installed via esterification using tert-butyl alcohol or tert-butyl protecting groups such as Boc (tert-butoxycarbonyl) reagents.

- Boc protection is commonly applied to amine groups as well, facilitating selective functionalization and purification steps.

- Typical conditions involve the use of Boc anhydride (Boc2O), DMAP catalyst, and triethylamine in dry solvents like THF at moderate temperatures (e.g., 60 °C for 24 h).

Methylation at the 3-Position

- The 3-methyl substituent is introduced either by using methylated starting materials or by alkylation reactions post ring formation.

- Methylation can be achieved using methylating agents under controlled conditions to avoid over-alkylation or side reactions.

Use of Coupling Agents and Catalysts

- Carbodiimide coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide hydrochloride (EDC) are employed to facilitate amide bond formation in intermediate steps.

- Acid catalysts like PPTS (pyridinium p-toluenesulfonate) are used to promote cyclization and hydroamination reactions with high selectivity.

Reaction Conditions and Temperature Control

- Many steps require precise temperature control, often involving low temperatures (e.g., −35 °C to 0 °C) during sensitive additions such as the formation of iminophosphates or addition of isocyanates.

- Elevated temperatures (40–60 °C) are used for esterification and cyclization reactions to improve yields and reaction rates.

Representative Reaction Scheme and Conditions

Detailed Research Findings and Optimization Notes

- Potassium tert-butoxide is used in controlled equivalents (around 1.1 eq) during formation of iminophosphates to avoid yield loss.

- The addition of diethylchlorophosphate and ethyl isocyanoacetate at low temperatures (−35 °C to −78 °C) is critical to maintain reaction selectivity and yield.

- Hydroamination reactions catalyzed by rhodium complexes with chiral ligands (e.g., (R)-DTBM-Garphos) yield benzodiazepines with high enantioselectivity (up to 95:5 er).

- Solvent choice is important; alcohols like isopropanol and aromatic solvents such as 1,2-dichlorobenzene support key reaction steps and crystallization of intermediates or salts.

- Elevated temperatures (40–60 °C) improve crystallization and salt formation yields during purification steps.

Summary Table of Key Preparation Parameters

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of hydroxylated or carboxylated derivatives.

Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

Oxidation: Hydroxylated or carboxylated derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

tert-butyl 8-fluoro-3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.

Biology: Studied for its potential interactions with biological targets, such as receptors and enzymes.

Medicine: Investigated for its pharmacological properties, including potential anxiolytic, sedative, and anticonvulsant effects.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mecanismo De Acción

The mechanism of action of tert-butyl 8-fluoro-3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate involves its interaction with specific molecular targets, such as gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to its anxiolytic and sedative properties. The presence of the fluorine atom may influence the binding affinity and selectivity of the compound for its targets.

Comparación Con Compuestos Similares

Table 1: Structural Comparison of Benzodiazepine Derivatives

Key Observations :

- Fluoro vs. Chloro Substituents : The fluorine atom at position 8 likely confers greater lipophilicity compared to chlorine, which has a larger atomic radius and higher molecular weight. Chlorinated analogs may exhibit different toxicity profiles, as seen in safety data sheets for related compounds .

- This modification is absent in the chlorinated analog , which may reduce metabolic stability.

Pharmacological Implications

Benzodiazepine derivatives are known for their central nervous system (CNS) activity, often targeting GABA₃ receptors. The fluorine atom’s electronegativity may enhance binding affinity, while the tert-butyl group could prolong half-life by resisting hydrolysis. In contrast, chlorinated analogs like the compound in may face challenges in pharmacokinetics due to higher metabolic susceptibility .

Actividad Biológica

Tert-butyl 8-fluoro-3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate is a synthetic compound belonging to the benzodiazepine family. This compound is characterized by its unique structural features, including a tert-butyl group and a fluorine atom, which may contribute to its biological activity. The molecular formula for this compound is .

Chemical Structure and Properties

The structure of this compound can be represented as follows:

Key Properties:

| Property | Value |

|---|---|

| Molecular Weight | 280.3378 g/mol |

| CAS Number | 886767-09-5 |

| Purity | ≥95% |

The primary mechanism of action for this compound involves its interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances GABA's inhibitory effects, leading to its potential anxiolytic and sedative properties . The presence of the fluorine atom may influence the binding affinity and selectivity for these targets.

Pharmacological Effects

Research indicates that compounds within the benzodiazepine class exhibit a range of pharmacological activities:

Potential Effects:

- Anxiolytic: Reduces anxiety levels.

- Sedative: Induces sedation and relaxation.

- Anticonvulsant: May help control seizures.

Study Examples:

- Benzodiazepine Receptor Binding Affinity:

- Sedative Effects in Animal Models:

Comparative Analysis with Other Benzodiazepines

To better understand the biological activity of tert-butyl 8-fluoro derivatives compared to other benzodiazepines, a comparative analysis can be useful:

| Compound Name | Anxiolytic Activity | Sedative Activity | Anticonvulsant Activity |

|---|---|---|---|

| Tert-butyl 8-fluoro... | Moderate | High | Moderate |

| Diazepam | High | High | High |

| Lorazepam | High | Moderate | High |

Q & A

Q. What steps ensure robust validation of the compound’s stability under long-term storage conditions?

- Methodological Answer : Conduct accelerated stability studies at elevated temperatures/humidity (ICH Q1A guidelines). Monitor degradation via LC-HRMS and characterize degradants using MS/MS fragmentation . Validate storage recommendations (e.g., inert atmosphere, desiccants) through real-time stability testing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.